molecular formula C25H19Cl2N5O2 B2474172 2-(2,4-dichlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538344-68-2

2-(2,4-dichlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2474172
CAS RN: 538344-68-2
M. Wt: 492.36
InChI Key: FUPQMIRIAXBMFY-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H19Cl2N5O2 and its molecular weight is 492.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound is part of a broader category of [1,2,4]triazolo[1,5-a]pyrimidines, which are synthesized through various methods and evaluated for their potential applications in medicinal chemistry and materials science. For instance, Wamhoff et al. (1993) describe a method for synthesizing heterocondensed pyrimidines, including [1,2,4]triazolo[1,5-c]pyrimidines, by treating enamino nitriles with triethyl orthoformate and semicarbazide, followed by cyclization with dichlorotriphenylphosphorane (Wamhoff, Kroth, & Strauch, 1993).

Gilava et al. (2020) accomplished the synthesis of a series of [1,2,4]triazolopyrimidines, characterized them by spectroscopic techniques, and evaluated their antimicrobial and antioxidant activities, indicating the potential for biological applications of these compounds (Gilava, Patel, Ram, & Chauhan, 2020).

Potential Biological Activity

Although the request specifically excludes drug use, dosage, and side effects, it's worth noting that research into [1,2,4]triazolopyrimidines often investigates their biological activities, offering insights into their potential applications in developing new therapeutic agents. The work by Gilava et al. underscores this point, with their compounds showing promising antimicrobial and antioxidant properties.

Structural and Supramolecular Chemistry

Research on pyrimidine derivatives also extends into the realm of supramolecular chemistry, where these compounds' structural properties are explored for forming novel molecular assemblies and materials. For example, Fonari et al. (2004) explored pyrimidine derivatives as ligands for co-crystallization, leading to the formation of supramolecular assemblies through hydrogen bonding, indicating the utility of these compounds in materials science (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N5O2/c1-14-21(24(34)29-17-7-3-2-4-8-17)22(15-6-5-9-18(33)12-15)32-25(28-14)30-23(31-32)19-11-10-16(26)13-20(19)27/h2-13,22,33H,1H3,(H,29,34)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPQMIRIAXBMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=C(C=C(C=C3)Cl)Cl)N1)C4=CC(=CC=C4)O)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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